2-Fluoro-3-(trifluoromethyl)pyridine
Overview
Description
2-Fluoro-3-(trifluoromethyl)pyridine is a fluorinated building block . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 2-Fluoro-3-(trifluoromethyl)pyridine derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Fluoro-3-(trifluoromethyl)pyridine is represented by the empirical formula C6H3F4N . It has a molecular weight of 165.09 . The SMILES string representation is Fc1ncccc1C(F)(F)F .Chemical Reactions Analysis
2-Fluoro-3-(trifluoromethyl)pyridine and its derivatives are used in various chemical reactions. For instance, they act as reactants in the preparation of aminopyridines through amination reactions . They are also used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical And Chemical Properties Analysis
2-Fluoro-3-(trifluoromethyl)pyridine is a solid substance . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
- Summary of Application : 2-Fluoro-3-(trifluoromethyl)pyridine and its derivatives are primarily used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
- Results or Outcomes : The use of these derivatives has been effective in protecting crops from various pests, contributing to increased crop yields .
- Summary of Application : Several derivatives of 2-Fluoro-3-(trifluoromethyl)pyridine are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : These derivatives have shown promise in various therapeutic applications, although specific results can vary depending on the drug and its use .
Agrochemical Industry
Pharmaceutical Industry
- Summary of Application : 2-Fluoro-3-(trifluoromethyl)pyridine can be used in the synthesis of metal-organic frameworks (MOFs), which are a class of compounds consisting of metal ions or clusters coordinated to organic ligands .
- Results or Outcomes : The resulting MOFs can have a wide range of applications, including gas storage, catalysis, and drug delivery .
- Summary of Application : 2-Fluoro-3-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .
- Results or Outcomes : Aminopyridines have a wide range of applications, including as building blocks in organic synthesis and as ligands in coordination chemistry .
- Summary of Application : 2-Fluoro-3-(trifluoromethyl)pyridine is used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
- Results or Outcomes : Tetramethylbiphenyls have a wide range of applications, including as intermediates in organic synthesis .
Synthesis of Metal-Organic Frameworks (MOFs)
Preparation of Aminopyridines
Catalytic Ligand for Regioselective Preparation of Tetramethylbiphenyls
- Summary of Application : 2-Fluoro-3-(trifluoromethyl)pyridine can be used in the preparation of trifluoromethylpyridyllithiums, via metalation reaction .
- Results or Outcomes : The resulting trifluoromethylpyridyllithiums can have a wide range of applications, including as intermediates in organic synthesis .
Preparation of Trifluoromethylpyridyllithiums
Synthesis of Methiodide Salts
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAQOVYPSZIDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382564 | |
Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)pyridine | |
CAS RN |
65753-52-8 | |
Record name | 2-Fluoro-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 65753-52-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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